Bienvenue dans la boutique en ligne BenchChem!

4-Amino-1-methylpiperidine-4-carbonitrile

PI3Kδ inhibitor Cellular assay IC50 comparison

Secure 4-Amino-1-methylpiperidine-4-carbonitrile (CAS 123194-00-3), the essential geminally disubstituted building block for PI3Kδ and JAK kinase programs. The 4-carbonitrile group provides an electron-withdrawing effect, unique hydrogen bond acceptor capacity, and orthogonal reactivity (hydrolysis, reduction, tetrazole formation) that is absent in simpler 4-aminopiperidines. This scaffold achieves sub-nanomolar biochemical inhibition (IC50=2.70 nM) and >13-fold cellular potency improvement over non-nitrile analogs, with a favorable CYP3A4 TDI profile (IC50=10,000 nM). Ideal for CNS and oral drug candidates. Order high-purity (95%) lots for reliable synthesis of peptidomimetic cathepsin S inhibitors.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 123194-00-3
Cat. No. B111460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-methylpiperidine-4-carbonitrile
CAS123194-00-3
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(C#N)N
InChIInChI=1S/C7H13N3/c1-10-4-2-7(9,6-8)3-5-10/h2-5,9H2,1H3
InChIKeyHUTRESLXFRPBOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-methylpiperidine-4-carbonitrile (CAS 123194-00-3) Sourcing and Technical Overview for Procurement


4-Amino-1-methylpiperidine-4-carbonitrile (CAS 123194-00-3) is a heterocyclic building block within the substituted 4-aminopiperidine class, featuring a molecular formula of C₇H₁₃N₃ and a molecular weight of 139.20 g/mol [1]. The compound is characterized by a piperidine ring bearing both a primary amine and a nitrile group at the 4-position, with an N-methyl substituent on the ring nitrogen [1]. Its predicted XLogP3-AA value of -0.5 and topological polar surface area of 53.1 Ų define a moderate hydrophilicity profile [2]. Commercial availability is typically at 95% purity for research and further manufacturing use, with standard long-term storage recommended at cool, dry conditions or -20°C for maximum stability . The compound carries GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), requiring standard laboratory precautions .

Why 4-Amino-1-methylpiperidine-4-carbonitrile Cannot Be Replaced by Unsubstituted or Simple 4-Aminopiperidine Analogs


Direct substitution of 4-amino-1-methylpiperidine-4-carbonitrile with simpler 4-aminopiperidine analogs—such as 4-amino-1-methylpiperidine (CAS 41838-46-4) lacking the nitrile group, or unsubstituted 4-aminopiperidine (CAS 13035-19-3)—fails due to critical differences in physicochemical and functional properties that directly affect synthesis outcomes and biological activity. The 4-carbonitrile group provides a key electron-withdrawing effect absent in analogs, altering both the piperidine nitrogen pKa and the electrophilic character of the adjacent amine . This electronic modulation is essential for achieving target kinase inhibitory potency in medicinal chemistry campaigns, where the nitrile serves as a hydrogen bond acceptor and polarity modulator . The orthogonal reactivity of the nitrile group also enables divergent synthetic transformations (e.g., hydrolysis to amide/carboxylic acid, reduction to aminomethyl, tetrazole formation) that are not accessible with simple 4-aminopiperidines . Furthermore, the combined presence of both primary amine and nitrile at the same carbon center creates a geminally disubstituted scaffold with unique three-dimensional conformational constraints that influence molecular recognition and binding affinity [1].

Quantitative Evidence Guide: 4-Amino-1-methylpiperidine-4-carbonitrile Performance Differentiation Data


PI3Kδ Cellular Inhibitory Potency Comparison: 4-Amino-1-methylpiperidine-4-carbonitrile Derivative vs. Structural Analogs

A derivative incorporating 4-amino-1-methylpiperidine-4-carbonitrile as a core scaffold demonstrates potent inhibition of PI3Kδ-mediated AKT phosphorylation (IC50 = 374 nM) in Ri-1 cells, with sub-nanomolar enzyme inhibition (IC50 = 2.70 nM) in competitive fluorescence polarization assays [1]. In comparison, 4-aminopiperidine derivatives lacking the 4-carbonitrile substitution typically show >10-fold reduced cellular potency in similar PI3Kδ assays, with IC50 values often exceeding 5 µM due to diminished target engagement and increased polarity [2]. The nitrile group contributes critically to both biochemical potency and cell permeability, as evidenced by structure-activity relationship (SAR) studies in the PI3Kδ inhibitor series [1].

PI3Kδ inhibitor Cellular assay IC50 comparison

CYP3A4 Time-Dependent Inhibition Liability: Direct Comparison with 4-Aminopiperidine-Based Compounds

A 4-amino-1-methylpiperidine-4-carbonitrile-containing derivative demonstrates low CYP3A4 time-dependent inhibition (IC50 = 10,000 nM) in human liver microsomes following 30-minute preincubation with NADPH [1]. This compares favorably to structurally related 4-aminopiperidine derivatives bearing aromatic substituents, which frequently exhibit strong time-dependent CYP3A4 inhibition with IC50 values below 1,000 nM due to mechanism-based inactivation [2]. The moderate IC50 value indicates a reduced propensity for drug-drug interaction liability relative to many 4-aminopiperidine-based kinase inhibitors [1].

CYP3A4 inhibition Drug metabolism ADME screening

Physicochemical Property Comparison: XLogP3 and TPSA Differentiation from 4-Amino-1-methylpiperidine

4-Amino-1-methylpiperidine-4-carbonitrile (C₇H₁₃N₃, MW 139.20) exhibits an XLogP3-AA value of -0.5 and a topological polar surface area (TPSA) of 53.1 Ų [1]. In contrast, 4-amino-1-methylpiperidine (CAS 41838-46-4, C₆H₁₄N₂, MW 114.19) lacking the 4-carbonitrile group has a higher XLogP3 of -0.2 and a smaller TPSA of 29.3 Ų [2]. The nitrile substitution increases TPSA by 23.8 Ų while maintaining similar lipophilicity, thereby enhancing hydrogen bonding capacity without substantial logP penalty [1] [3]. This balanced polarity-lipophilicity profile is favorable for CNS drug-like properties and solubility [3].

Physicochemical properties Lipophilicity Polar surface area

Patent-Documented Synthetic Utility in JAK Inhibitor and Cathepsin S Inhibitor Development

Patent literature explicitly identifies 4-amino-1-methylpiperidine-4-carbonitrile as a critical, high-value intermediate in the development of Janus kinase (JAK) inhibitors, where its 4-amino-4-carbonitrile motif provides essential binding interactions with the kinase hinge region . Additionally, the compound is utilized as a reactant in peptide synthesis for cathepsin S inhibitors, undergoing coupling under N-methylmorpholine and isobutyl chloroformate conditions to yield peptidomimetic products [1] [2]. In contrast, 4-aminopiperidine (CAS 13035-19-3) is predominantly documented as a bulk industrial intermediate for simple amine-functionalized products, lacking the orthogonal nitrile functionality required for kinase inhibitor pharmacophore elaboration [3].

JAK inhibitor Cathepsin S inhibitor Peptide synthesis Patent intermediate

Validated Application Scenarios for 4-Amino-1-methylpiperidine-4-carbonitrile Based on Quantitative Evidence


Medicinal Chemistry: PI3Kδ and JAK Kinase Inhibitor Lead Optimization

Procure 4-amino-1-methylpiperidine-4-carbonitrile for incorporation into PI3Kδ or JAK kinase inhibitor scaffolds, where the 4-carbonitrile group contributes to sub-micromolar cellular potency (IC50 = 374 nM) and sub-nanomolar biochemical inhibition (IC50 = 2.70 nM) [1]. The scaffold demonstrates >13-fold potency improvement over non-nitrile 4-aminopiperidine analogs in cellular PI3Kδ assays [1] [2]. The favorable CYP3A4 time-dependent inhibition profile (IC50 = 10,000 nM) further supports advancement of this chemotype in lead optimization with reduced drug-drug interaction risk [1].

ADME-Aware Scaffold Selection: Optimized Polarity-Lipophilicity Balance

Select this compound when scaffold design requires balanced physicochemical properties for CNS or oral drug candidates. The XLogP3 of -0.5 and TPSA of 53.1 Ų provide a distinct profile versus 4-amino-1-methylpiperidine (XLogP3 -0.2, TPSA 29.3 Ų), offering enhanced hydrogen bonding capacity without lipophilicity penalty [3]. This 81% increase in TPSA improves aqueous solubility and reduces promiscuous off-target binding while maintaining acceptable permeability characteristics for lead-like chemical space [4].

Peptidomimetic and Cathepsin S Inhibitor Synthesis

Utilize 4-amino-1-methylpiperidine-4-carbonitrile as a key intermediate in the synthesis of peptide-based cathepsin S inhibitors. The compound undergoes amide bond formation under standard coupling conditions (N-methylmorpholine, isobutyl chloroformate, THF) to produce peptidomimetic derivatives, with reported yields of 29% under optimized conditions [5]. This specific application is documented in patent literature and is not accessible using simpler 4-aminopiperidine building blocks that lack the required 4-carbonitrile functional handle [5] [6].

CYP Liability Screening and Drug-Drug Interaction Risk Mitigation

Incorporate this scaffold into early-stage lead series when CYP3A4 time-dependent inhibition is a program liability concern. The compound-containing derivative exhibits an IC50 of 10,000 nM in time-dependent CYP3A4 inhibition assays, >10-fold higher (less inhibitory) than typical aromatic 4-aminopiperidine-based inhibitors [1]. This quantitative differentiation supports scaffold prioritization for programs requiring clean CYP profiles and reduced DDI risk in preclinical development [1] [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-1-methylpiperidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.